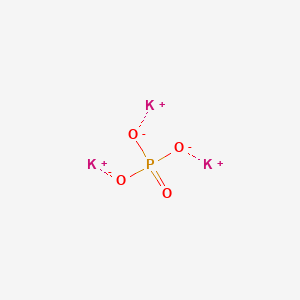

Tripotassium;phosphate

Description

Overview of Phosphate (B84403) Chemistry and its Significance in Advanced Materials and Processes

Phosphate chemistry, the study of compounds containing the phosphate ion (PO₄³⁻), is a cornerstone of modern science and technology. wikipedia.org Phosphates are naturally occurring minerals and are integral to numerous biological and industrial processes. wikipedia.orgwikipedia.org In the realm of materials science, metal phosphates are prized for their structural diversity, thermal stability, and tunable properties. springerprofessional.de These characteristics make them ideal for applications such as catalysts, energy storage materials, and biocompatible ceramics. springerprofessional.dechemicalbook.com For instance, aluminum phosphate is utilized in the production of high-temperature ceramics and as a catalyst in the petrochemical industry. chemicalbook.com The ability of phosphate-based materials to be synthesized with controlled porosity and composition allows for the development of advanced materials with tailored functionalities. springerprofessional.de

The Unique Role of Potassium Phosphates in Chemical Systems

Among the various metal phosphates, potassium phosphates hold a distinct and important position. These salts, which include monopotassium phosphate (KH₂PO₄), dipotassium (B57713) phosphate (K₂HPO₄), and tripotassium phosphate (K₃PO₄), are valued for their high water solubility and buffering capabilities. annexechem.comnoahchemicals.com This makes them crucial in controlling pH in a variety of chemical and biological systems. annexechem.com In the food industry, potassium phosphates act as emulsifiers, stabilizers, and acidity regulators. omnisal.defosfa.cz Furthermore, their ability to sequester metal cations is applied in water softening processes. fosfa.cz The specific form of potassium phosphate used often depends on the desired pH and buffering capacity for a given application. usitc.gov

Scope and Research Focus for Tripotassium Phosphate in Academic Inquiry

Tripotassium phosphate (K₃PO₄) is a strong inorganic base that has garnered significant attention in academic research, particularly in the field of organic synthesis. thieme-connect.comthieme-connect.com Its high basicity, coupled with its solubility in some organic solvents, makes it an effective and often superior alternative to other bases in a variety of chemical transformations. thieme-connect.comthieme-connect.com Researchers have extensively explored its use as a catalyst or base in cross-coupling reactions, such as the synthesis of diaryl ethers and the coupling of aryl halides with alkynes. wikipedia.org The anhydrous form of tripotassium phosphate is particularly noted for its strong basicity. wikipedia.org Beyond catalysis, ongoing research investigates its potential in areas like the development of novel materials and its role in biochemical processes. The hydrate (B1144303) form, K₃PO₄·H₂O, has been effectively used to catalyze the deprotection of BOC amines, often aided by microwave radiation. wikipedia.org

Chemical and Physical Properties of Tripotassium Phosphate

| Property | Value | Reference(s) |

| Chemical Formula | K₃PO₄ | wikipedia.org |

| Molar Mass | 212.27 g/mol | wikipedia.org |

| Appearance | White deliquescent powder | wikipedia.org |

| Density | 2.564 g/cm³ (17 °C) | wikipedia.org |

| Melting Point | 1,380 °C (2,520 °F; 1,650 K) | wikipedia.org |

| Solubility in water | 90 g/100 mL (20 °C) | wikipedia.org |

| Solubility in ethanol | Insoluble | wikipedia.org |

| Basicity (pKb) | 1.6 | wikipedia.org |

| pH of 1% aqueous solution | 11.8 | wikipedia.org |

Production Methods of Tripotassium Phosphate

The primary industrial production of tripotassium phosphate involves the neutralization of phosphoric acid with potassium hydroxide (B78521). wikipedia.org

H₃PO₄ + 3KOH → K₃PO₄ + 3H₂O

An alternative laboratory-scale synthesis involves a two-step process. First, phosphoric acid is partially neutralized with potassium carbonate to produce dipotassium phosphate, which also helps in precipitating impurities. The resulting solution is then treated with potassium hydroxide to yield tripotassium phosphate. sciencemadness.org Another method involves the direct reaction of urea (B33335) phosphate with potassium hydroxide. google.comchemicalbook.com

Applications in Chemical Research

Tripotassium phosphate is a versatile reagent in chemical research, primarily utilized for its strong basic properties.

Catalysis

As a catalyst, tripotassium phosphate has demonstrated efficacy in a range of organic reactions. It serves as a solid base catalyst in transesterification reactions for the production of biodiesel. nih.gov Studies have shown that the catalytic performance can be enhanced by calcination at specific temperatures. nih.gov It has also been employed in the synthesis of unsymmetrical diaryl ethers, where it facilitates the reaction in an ionic liquid solvent. wikipedia.org

Organic Synthesis

In organic synthesis, tripotassium phosphate is widely used as a non-nucleophilic base. thieme-connect.comthieme-connect.com Its insolubility in many organic solvents allows for easy removal after the reaction is complete. wikipedia.org It is a crucial component in several palladium-catalyzed cross-coupling reactions, including the Suzuki coupling of alkylboron compounds with alkyl halides. orgsyn.org The monohydrate form of tripotassium phosphate is particularly effective in these reactions, as the anhydrous form can be less reactive. orgsyn.org It also plays a role in the deprotection of certain functional groups and in the synthesis of aryl hydrazines. wikipedia.orgresearchgate.net

Structure

2D Structure

Properties

Key on ui mechanism of action |

hosphorus has a number of important functions in the biochemistry of the body. The bulk of the body's phosphorus is located in the bones, where it plays a key role in osteoblastic and osteoclastic activities. Enzymatically catalyzed phosphate-transfer reactions are numerous and vital in the metabolism of carbohydrate, lipid and protein, and a proper concentration of the anion is of primary importance in assuring an orderly biochemical sequence. ln addition, phosphorus plays an important role in modifying steady-state tissue concentrations of calcium. Phosphate ions are important buffers of the intracellular fluid, and also play a primary role in the renal excretion of the hydrogen ion. Oral administration of inorganic phosphates increases serum phosphate levels. Phosphates lower urinary calcium levels in idiopathic hypercalciuria. |

|---|---|

CAS No. |

16068-46-5 |

Molecular Formula |

H3KO4P |

Molecular Weight |

137.094 g/mol |

IUPAC Name |

potassium;dihydrogen phosphate |

InChI |

InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

PJNZPQUBCPKICU-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[K+].[K+].[K+] |

Canonical SMILES |

OP(=O)(O)O.[K] |

Color/Form |

Colorless crystals or white granular powder White tetragonal crystals |

density |

2.34 g/cu cm 2.34 g/cm³ |

melting_point |

253 °C |

Other CAS No. |

14887-42-4 7778-53-2 |

physical_description |

Dry Powder; Liquid; Other Solid; NKRA; Pellets or Large Crystals Liquid Odourless, colourless crystals or white granular or crystalline powder Colorless or white solid; [Merck Index] Deliquescent; [CHEMINFO] White crystalline solid; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |

Pictograms |

Corrosive; Irritant |

Related CAS |

66923-00-0 |

solubility |

Freely soluble in water. Insoluble in ethanol Solubility: 18 g/100g water /Monopotassium phosphate anhydrous/ Soluble in about 4.5 parts water; insoluble in alcohol Solubility: 25 g/100 cc water at 25 °C. Slightly soluble in ethanol Solubility in water, g/100ml: 22 |

Synonyms |

dipotassium hydrogen phosphate K2HPO4 KD2PO4 potassium acid phosphate potassium dideuterium phosphate potassium dihydrogen phosphate potassium monohydrogen phosphate potassium phosphate potassium phosphate (K-H2PO4) potassium phosphate (K-H3PO4(1:2)) potassium phosphate (K2-HPO4) potassium phosphate (K3-PO4) potassium phosphate, dibasic potassium phosphate, monobasic potassium phosphate, unspecified form |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Tripotassium Phosphate

Established Industrial and Laboratory Synthesis Routes

Conventional methods for producing tripotassium phosphate (B84403) are characterized by direct chemical reactions involving acidic and basic precursors. These routes are well-documented and widely implemented in industrial and laboratory settings.

The most common and straightforward method for producing tripotassium phosphate is the neutralization reaction between phosphoric acid (H₃PO₄) and potassium hydroxide (B78521) (KOH). wikipedia.orgfoodadditives.net This reaction is a classic acid-base neutralization that yields tripotassium phosphate and water. study.com The process involves reacting phosphoric acid with a potassium source, such as potassium hydroxide or potassium carbonate, and then concentrating the resulting solution, removing insoluble materials, and inducing crystallization through cooling. patsnap.comguidechem.com

The balanced chemical equation for this reaction is: H₃PO₄ + 3KOH → K₃PO₄ + 3H₂O wikipedia.orgyoutube.com

This traditional thermal method, while capable of producing high-quality products, is noted for its high energy consumption and associated costs. mdpi.comresearcher.lifenih.gov The reaction between phosphoric acid and potassium hydroxide is highly exothermic. acs.org

An alternative industrial production method involves the reaction of urea (B33335) phosphate with potassium hydroxide. google.com This process is advantageous as it does not have high energy consumption requirements, utilizes readily available raw materials, and features a shorter, simpler process route, which can reduce production costs. google.com By adjusting the process and controlling reaction conditions, the tripotassium phosphate produced can meet industrial first-level standards. google.com

The synthesis involves the direct reaction of urea phosphate and potassium hydroxide under specific conditions to yield the tripotassium phosphate product. google.com

| Parameter | Value Range |

|---|---|

| Molar Ratio (Urea Phosphate:KOH) | 1 : 2.95-3.05 |

| Reaction Temperature | 40-80 °C |

| Reaction Time | 30-60 minutes |

| Stirring Speed | 30 r/min |

Data derived from a patented production method. google.com

Beyond the primary methods, other chemical pathways have been utilized for the synthesis of tripotassium phosphate. These include:

Reaction with Potassium Carbonate : Similar to the neutralization with potassium hydroxide, phosphoric acid can be reacted with potassium carbonate (K₂CO₃) to produce tripotassium phosphate, carbon dioxide, and water. foodadditives.net The chemical equation is: 2H₃PO₄ + 3K₂CO₃ → 2K₃PO₄ + 3CO₂ + 3H₂O. foodadditives.net

Reaction of Ammonium (B1175870) Phosphate with Potassium Chloride : Tripotassium phosphate can also be synthesized through the reaction of ammonium phosphate ((NH₄)₃PO₄) with potassium chloride (KCl). shanghaichemex.com This reaction yields tripotassium phosphate and ammonium chloride (NH₄Cl) as a byproduct. shanghaichemex.com The balanced equation for this process is: (NH₄)₃PO₄ + 3KCl → K₃PO₄ + 3NH₄Cl. shanghaichemex.com

Emerging and Sustainable Synthesis Approaches

In response to the high energy demands and costs of traditional methods, research has focused on developing more sustainable and economical synthesis routes. These emerging approaches often align with the principles of green chemistry, aiming for higher efficiency and lower environmental impact.

A novel and promising method for producing tripotassium phosphate is through electrodialysis metathesis (EDM). mdpi.comresearcher.lifenih.gov This process uses sodium phosphate (Na₃PO₄) and potassium chloride (KCl) as raw materials to continuously prepare K₃PO₄. mdpi.comnih.gov The EDM technique offers several advantages over traditional methods, including lower costs, simpler operation, and a high utilization rate of raw materials. mdpi.comresearcher.life It represents a new strategy for the green synthesis of phosphate products. mdpi.com

Research has identified optimized conditions for this process to achieve high product purity and efficiency. mdpi.comresearcher.lifenih.gov

| Parameter | Optimized Value |

|---|---|

| Operating Voltage | 8 V |

| Na₃PO₄ Concentration | 0.35 mol/L |

| KCl Concentration | 1.05 mol/L |

| Flow Rate | 30 mL/min |

| Product Purity | >97% |

| Energy Consumption | 1191 kW·h/t |

Data from a study on the electrodialysis metathesis process. mdpi.comresearcher.lifenih.gov

The development of methods like electrodialysis metathesis reflects a broader trend toward applying green chemistry principles to phosphate synthesis. annexechem.com The goal is to create eco-friendly production methods that minimize waste and environmental impact. annexechem.com This involves exploring alternative sources for potassium and phosphorus to provide sustainable options compared to traditional raw materials. annexechem.com The high energy consumption of conventional thermal methods is a key area of concern that green chemistry seeks to address. mdpi.comnih.gov By focusing on processes that operate at lower temperatures and pressures, and that utilize resources more efficiently, the chemical industry is moving towards more sustainable production of essential compounds like tripotassium phosphate.

Optimization of Reaction Conditions and Process Parameters

The industrial synthesis of tripotassium phosphate (K₃PO₄) is a process where precise control of reaction conditions is paramount to maximizing product yield and ensuring high purity. Key parameters such as temperature and reactant concentration are critical variables that directly influence the reaction kinetics, equilibrium, and the final product's quality.

Temperature and Concentration Effects on Yield and Purity

The reaction temperature is a significant factor in tripotassium phosphate production, influencing both the rate of reaction and the solubility of the product. Different synthetic methodologies specify distinct optimal temperature ranges to achieve desired outcomes. For instance, in a method involving the reaction of urea phosphate with potassium hydroxide, the reaction temperature is maintained between 40-80°C. google.com Further optimization within this method suggests that a reaction temperature of 60°C is particularly favorable. google.com Another process, which involves preparing an intermediate slurry from phosphoric acid and urea, controls this initial step at a higher temperature range of 92-102°C, while the subsequent reaction with potassium hydroxide is conducted between 40-80°C. google.com

Concentration, defined by the molar ratio of the reactants, is another critical parameter. In the synthesis using urea phosphate and potassium hydroxide, a molar ratio of 1:(2.95-3.05) is employed to ensure the complete conversion to tripotassium phosphate. google.com This precise control of stoichiometry is essential for preventing the formation of dipotassium (B57713) hydrogen phosphate or other partially neutralized salts, thus ensuring higher purity of the final product.

The interplay between temperature, concentration, and reaction time collectively determines the process efficiency. Shorter reaction times are generally preferred for economic reasons, and optimization aims to find the conditions that yield the highest purity product in the shortest duration. For example, a reaction time of 30-60 minutes is specified for the urea phosphate and potassium hydroxide method. google.com

Below is an interactive data table summarizing optimized reaction parameters from various synthetic methodologies.

| Reactants | Molar Ratio | Optimal Temperature Range (°C) | Reaction Time (minutes) | Patent Reference |

| Urea Phosphate, Potassium Hydroxide | 1 : (2.95-3.05) | 40 - 80 | 30 - 60 | CN104016324A |

| Phosphoric Acid, Urea (intermediate) | (1.95-2.05) : 1 | 92 - 102 | 20 - 30 | CN104291294A |

| Intermediate Slurry, Potassium Hydroxide | - | 40 - 80 | 30 - 60 | CN104291294A |

Impurity Control and Purification Techniques

The purity of tripotassium phosphate is heavily dependent on the quality of the raw materials, particularly the phosphoric acid. Wet-process phosphoric acid, a common feedstock, often contains a variety of impurities such as sulfates, iron, aluminum, fluorine, and silicon ions. patsnap.comguidechem.com These impurities can co-precipitate with the product, reducing its purity and quality. patsnap.comguidechem.com

Several techniques are employed to control and remove these impurities. One effective method involves the pre-treatment of wet-process phosphoric acid. This can be achieved by adding rock phosphate to the acid, which causes the precipitation of sulfate (B86663), iron, and aluminum ions. patsnap.com Following this, the pH of the solution is adjusted, typically with ammonia, to a range of 3-7. This adjustment facilitates the formation of an ammonium phosphate solution and allows for the separation of the precipitated impurities by filtration. patsnap.com

Crystallization is a key purification step in the production of tripotassium phosphate. Cooling crystallization is widely used to separate the product from the mother liquor. By carefully controlling the cooling temperature, high-purity tripotassium phosphate can be crystallized while impurities remain in the solution. google.com For example, one process specifies cooling the tripotassium phosphate slip to a temperature of ≤30°C to induce crystallization. google.com The resulting crystals are then typically centrifuged and dried to yield the final product, with purities reported to be above 95%. google.com The mother liquor, containing the remaining impurities, can be repurposed, for instance, in the production of compound fertilizers. guidechem.com

Patent Landscape in Tripotassium Phosphate Production

The patent landscape for tripotassium phosphate production reflects ongoing efforts to improve efficiency, reduce costs, and enhance product purity. Innovations primarily target the reduction of energy consumption, simplification of the process, and utilization of lower-cost raw materials.

A significant trend in recent patents is the move away from energy-intensive methods. Older techniques often involved pyroprocessing at high temperatures (300-600°C), which resulted in large energy consumption. google.com In contrast, newer patented methods, such as the direct reaction of urea phosphate and potassium hydroxide, operate at much lower temperatures (40-80°C), leading to substantial energy savings and reduced production costs. google.com This approach also simplifies the process route and shortens the production cycle. google.com

Another key area of innovation involves addressing the challenges posed by impurities in wet-process phosphoric acid. One patented method details a process that not only purifies the acid but also co-produces a specialized fertilizer as a by-product. google.com This integrated approach mitigates the high costs associated with impurity removal and turns a potential waste stream into a valuable product, significantly improving the economic viability of the process. This method claims to reduce production costs by as much as 93% while achieving a product purity of over 95%. google.com

Patents also describe specific purification strategies. A method for preparing tripotassium phosphate from wet-process phosphoric acid involves analyzing the sulfate content and adding rock phosphate to precipitate impurities, followed by pH adjustment and filtration. patsnap.com The subsequent evaporative crystallization is carried out under a negative pressure, which is claimed to produce a high-quality crystal with high purity, reduce the consumption of potassium ions, and avoid resource waste. patsnap.com

Advanced Applications of Tripotassium Phosphate in Chemical Synthesis

Tripotassium Phosphate (B84403) as a Basic Catalyst in Organic Transformations

Tripotassium phosphate serves as an effective base in numerous organic reactions, facilitating transformations that are crucial for the synthesis of complex molecules. Its efficacy is demonstrated in a range of applications from acting as a simple proton acceptor to enabling complex, metal-catalyzed cross-coupling reactions.

Role as a Proton Acceptor in Organic Synthesis

A fundamental role of tripotassium phosphate in organic synthesis is that of a proton acceptor. wikipedia.orgwikiwand.com Due to its strong basic nature, it can efficiently deprotonate a wide variety of acidic protons, generating reactive intermediates. A key advantage of using tripotassium phosphate is its insolubility in many organic solvents, which simplifies the work-up process as the base can be easily filtered off from the reaction mixture. wikipedia.orgwikiwand.com This property makes it a convenient and practical choice compared to soluble organic bases which can sometimes complicate product isolation. thieme-connect.comthieme-connect.com

Catalysis in C-N Cross-Coupling Reactions

Tripotassium phosphate has proven to be an effective base in palladium-catalyzed C-N cross-coupling reactions. These reactions are fundamental for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other biologically active compounds. Research by Buchwald and co-workers has highlighted the versatility of tripotassium phosphate in the coupling of amines with aryl chlorides. researchgate.net The use of this phosphate base in solvents like 1,2-dimethoxyethane (B42094) has been shown to facilitate these important transformations. researchgate.net

| Reactants | Catalyst System | Base | Solvent | Product |

| Aryl Chlorides, Amines | Palladium catalyst | K₃PO₄ | 1,2-dimethoxyethane | Aryl Amines |

Catalysis in Aryl Halide Cross-Coupling Reactions

The application of tripotassium phosphate extends to a variety of aryl halide cross-coupling reactions. It is frequently employed as the base in palladium-catalyzed reactions that form carbon-carbon bonds. For instance, it is used in the Sonogashira reaction, which couples aryl halides with terminal alkynes. researchgate.net A catalyst system comprising Pd(OAc)₂, PPh₃, and K₃PO₄ in DMSO has been found to be effective for this transformation. researchgate.net Furthermore, tripotassium phosphate facilitates the coupling of aryl halides with phenols or aliphatic alcohols. wikipedia.orgwikiwand.com It also serves as an inexpensive and effective base in the palladium-catalyzed cross-coupling between potassium cyclopropyl (B3062369) trifluoroborates and aryl bromides. researchgate.net

| Coupling Partners | Catalyst System | Base | Solvent | Product Type |

| Aryl Halides, Terminal Alkynes | Pd(OAc)₂, PPh₃ | K₃PO₄ | DMSO | Diarylalkynes |

| Aryl Halides, Phenols/Aliphatic Alcohols | Palladium catalyst | K₃PO₄ | Not specified | Aryl Ethers/Alkyl Aryl Ethers |

| Aryl Bromides, Potassium Cyclopropyl Trifluoroborates | Palladium catalyst | K₃PO₄ | Not specified | Aryl Cyclopropanes |

Catalysis in Unsymmetrical Diaryl Ether Synthesis

Tripotassium phosphate is instrumental in the synthesis of unsymmetrical diaryl ethers. wikipedia.orgwikiwand.com A notable method involves the use of K₃PO₄ in an ionic liquid, [Bmim]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate), as the solvent. researchgate.net In this procedure, aryl methane-sulfonates undergo deprotection in the presence of anhydrous K₃PO₄ to form a phenolate (B1203915) anion. researchgate.net This intermediate then participates in a nucleophilic aromatic substitution (SNAr) reaction with an activated aryl halide to yield the desired unsymmetrical diaryl ether. wikipedia.orgresearchgate.net Tripotassium phosphate in DMF has also been identified as an excellent alternative to cesium carbonate in the copper-catalyzed Ullmann reaction for forming diaryl ethers. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Reaction Type |

| Aryl Methane-sulfonates | Activated Aryl Halides | K₃PO₄ | [Bmim]BF₄ | Deprotection/SNAr |

| Aryl Halides | Phenols | Copper catalyst, K₃PO₄ | DMF | Ullmann Reaction |

Catalysis in Deprotection Reactions (e.g., BOC Amines)

The protection of amines with the tert-butoxycarbonyl (BOC) group is a common strategy in multi-step organic synthesis. researchgate.netnih.gov While acidic conditions are typically used for deprotection, certain molecules are sensitive to acid. researchgate.netjk-sci.com Tripotassium phosphate provides a mild, basic alternative for the cleavage of the BOC group. Specifically, the hydrated form, K₃PO₄·H₂O, has been used catalytically in methanol (B129727) to deprotect secondary BOC-protected amines. wikipedia.orgresearchgate.net This reaction is often assisted by microwave irradiation, which can accelerate the process. wikipedia.orgwikiwand.com This method is particularly advantageous when the substrate contains other acid-sensitive functional groups, such as carbonyls. thieme-connect.comresearchgate.net

| Substrate | Reagent | Solvent | Conditions |

| Secondary BOC-protected amines | Catalytic K₃PO₄·H₂O | Methanol | Microwave irradiation |

Application in Deacetonation Reactions

Tripotassium phosphate also plays a role in deacetonation reactions. This is particularly relevant in the context of the Sonogashira coupling, where 4-aryl-2-methylbut-3-yn-2-ol can be used as a stable and solid precursor to a terminal alkyne. researchgate.net The combination of tripotassium phosphate in DMSO facilitates the in situ deacetonation of these intermediates, releasing the terminal alkyne which then participates in the cross-coupling reaction with an aryl halide. wikipedia.orgresearchgate.net

Catalysis in Biodiesel Production via Transesterification

Tripotassium phosphate has proven to be a highly effective solid catalyst for the production of biodiesel through the transesterification of triglycerides. This process involves the reaction of fats and oils with an alcohol, typically methanol, to produce fatty acid methyl esters (FAME), the primary component of biodiesel. The catalytic performance of tripotassium phosphate is notable for its high efficiency and favorable reaction conditions.

Research has demonstrated that tripotassium phosphate exhibits high catalytic properties for this reaction, in some cases superior to other solid catalysts like calcium oxide (CaO) and trisodium (B8492382) phosphate (Na₃PO₄). wikipedia.org In the transesterification of soybean oil in subcritical methanol, a minimal amount of K₃PO₄ displayed significant catalytic activity. phosphatesfacts.org A maximum biodiesel yield of 95.6% was achieved under optimal conditions, which included a catalyst concentration of 1% K₃PO₄ relative to oil weight, a temperature of 220°C, a methanol-to-oil molar ratio of 24:1, and a reaction time of 30 minutes. phosphatesfacts.orgthieme-connect.com

Studies using waste cooking oil have also shown excellent results. A FAME yield of 97.3% was obtained using a 4 wt.% catalyst concentration at a lower temperature of 60°C over 120 minutes. wikipedia.org Furthermore, innovative approaches, such as supporting tripotassium phosphate on eggshells, have been developed for the ethanolysis of waste cooking oils, achieving a peak conversion of 99.9% under mild conditions (60°C). shanghaichemex.com

Table 1: Performance of Tripotassium Phosphate in Biodiesel Production

| Feedstock | Alcohol | Catalyst | Conditions | FAME Yield (%) |

| Soybean Oil | Methanol | 1% K₃PO₄ | 220°C, 30 min, 24:1 molar ratio | 95.6% phosphatesfacts.orgthieme-connect.com |

| Waste Cooking Oil | Methanol | 4 wt.% K₃PO₄ | 60°C, 120 min | 97.3% wikipedia.org |

| Waste Cooking Oil | Ethanol | Eggshell-K₃PO₄ | 60°C, 9:1 molar ratio | 99.9% shanghaichemex.com |

Other Catalytic Roles in Organic Synthesis (e.g., Claisen-Schmidt, Suzuki-Miyaura)

Beyond biodiesel production, tripotassium phosphate serves as a critical base and catalyst in several cornerstone organic synthesis reactions, facilitating the formation of complex molecules.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen, forming α,β-unsaturated ketones, commonly known as chalcones. guidechem.com Tripotassium phosphate is an effective catalyst for this reaction. fao.org It functions as a base to deprotonate the enolizable ketone, generating a reactive enolate intermediate that subsequently attacks the aromatic aldehyde. Its use has been reported in the synthesis of various chalcone (B49325) derivatives, highlighting its utility in creating scaffolds for pharmacologically active compounds. fao.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron species with an organohalide or triflate, forming a carbon-carbon bond. hplus.co.uk Tripotassium phosphate is widely used as an effective base in these reactions. thieme-connect.com It plays a crucial role in the catalytic cycle, particularly in the transmetalation step. nih.gov Optimal conditions for the coupling of benzylic phosphates with arylboronic acids have been identified using a palladium(II) acetate/triphenylphosphine catalytic system with tripotassium phosphate as the base in toluene (B28343) at 90°C. google.com Research has shown that in some palladium-catalyzed Suzuki-Miyaura reactions, K₃PO₄ is the most effective base for achieving high product yields. nanochemazone.com

Mechanistic Studies of Tripotassium Phosphate Catalysis

Understanding the mechanism by which tripotassium phosphate exerts its catalytic effect is essential for optimizing reaction conditions and expanding its applications.

Elucidation of Reaction Pathways and Intermediates

The primary role of tripotassium phosphate in many organic reactions is to act as a base, facilitating the deprotonation of a substrate to generate a reactive intermediate.

In the Claisen-Schmidt condensation , K₃PO₄ abstracts an α-hydrogen from the ketone, forming an enolate anion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step, often promoted by the basic conditions, yields the final α,β-unsaturated ketone.

In the Suzuki-Miyaura reaction , the mechanism is more complex and involves a palladium catalyst. While the base was once considered a simple activator of the organoboron species, studies have provided a more nuanced view. Mechanistic investigations into nickel-catalyzed cross-coupling reactions suggest that tripotassium phosphate is not merely a spectator base. Instead, it is directly involved in the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. nih.gov This participation is key to regenerating the active catalyst and driving the reaction forward.

Influence of Hydration State on Catalytic Activity

The presence or absence of water molecules in the crystal structure of tripotassium phosphate can significantly influence its catalytic activity and applicability. Both the anhydrous salt (K₃PO₄) and its hydrated form (K₃PO₄·H₂O) are used in organic synthesis, with the choice depending on the specific reaction requirements. phosphatesfacts.orgthieme-connect.com

Anhydrous K₃PO₄: The anhydrous form is noted to be especially basic and is often preferred when strictly non-aqueous conditions are necessary. phosphatesfacts.org For instance, in the synthesis of unsymmetrical diaryl ethers, anhydrous K₃PO₄ is used in an ionic liquid to deprotect phenol (B47542) mesylates, forming a phenolate anion that then undergoes nucleophilic aromatic substitution. thieme-connect.com

Hydrated K₃PO₄ (K₃PO₄·H₂O): The hydrated form has been successfully used as a catalyst for the deprotection of BOC amines. phosphatesfacts.orgthieme-connect.com In this application, the reaction is often aided by microwave radiation, providing a mild, base-catalyzed alternative to acidic deprotection methods. thieme-connect.com This demonstrates that for certain transformations, the presence of water of hydration does not impede, and may even be suitable for, the desired catalytic outcome.

Comparative Analysis with Other Inorganic Bases

The selection of tripotassium phosphate as a catalyst is often based on its superior performance compared to other common inorganic bases in specific applications.

Biodiesel Production: In the transesterification of waste cooking oil, tripotassium phosphate demonstrates higher catalytic properties and leads to better FAME yields compared to both CaO and trisodium phosphate under similar reaction conditions. wikipedia.org

Suzuki-Miyaura Coupling: While several bases can be effective, K₃PO₄ is often found to be optimal. In the synthesis of diarylmethanes, both potassium phosphate and potassium carbonate were found to be effective bases. google.com However, in other Suzuki-Miyaura systems, such as those for preparing unsymmetrical biaryl compounds, K₃PO₄ was identified as the most effective base among several tested. nanochemazone.com Its effectiveness is often attributed to its solubility in organic solvents and its ability to facilitate the transmetalation step without causing undesirable side reactions. thieme-connect.comgoogle.com

Table 2: Comparison of K₃PO₄ with Other Bases in Catalysis

| Reaction | Substrates | Catalyst System | Bases Compared | Finding |

| Transesterification | Waste Cooking Oil + Methanol | Solid Base | K₃PO₄, CaO, Na₃PO₄ | K₃PO₄ showed higher catalytic properties. wikipedia.org |

| Suzuki-Miyaura Coupling | Benzylic Phosphates + Arylboronic Acids | Pd(OAc)₂ / PPh₃ | K₃PO₄, K₂CO₃ | Both bases were found to be effective. google.com |

| Suzuki-Miyaura Coupling | Iodobenzene + Phenylboronic acid | Fe₃O₄/SiO₂-NH₂/SA/Pd | K₃PO₄, K₂CO₃, etc. | K₃PO₄ was found to be the most effective base. nanochemazone.com |

Tripotassium Phosphate in Advanced Materials Synthesis

The utility of tripotassium phosphate extends to the field of materials science, where it is primarily used as a functional processing aid in the synthesis of various ceramic materials. phosphatesfacts.org While not typically a direct precursor, its properties as a dispersant and deflocculant are crucial for controlling the formulation and quality of advanced ceramics.

Tripotassium phosphate and other related polyphosphates like potassium tripolyphosphate (KTPP) are employed to prepare ceramic product formulations that undergo a liquid phase during manufacturing. phosphatesfacts.org They function as dispersants in the preparation of slurries for creating whiteware, glazes, and enamels. phosphatesfacts.org By controlling the viscosity and stability of these slurries, tripotassium phosphate ensures the homogeneity and integrity of the final ceramic product. Its role is vital for achieving desired material characteristics and end-use performance, particularly in systems where phosphates provide the essential bonding phase. phosphatesfacts.org Additionally, tripotassium phosphate itself is considered an advanced ceramic material.

Role in Inorganic Compound Formation (e.g., K₃Cr₃(PO₄)₄)

Tripotassium phosphate plays a crucial role in the synthesis of complex inorganic phosphates through high-temperature solid-state reactions. While specific literature detailing the direct synthesis of K₃Cr₃(PO₄)₄ using tripotassium phosphate as a primary reactant is not extensively documented, the principles of solid-state and flux synthesis methods provide a strong basis for understanding its potential involvement. In such syntheses, tripotassium phosphate can act as a source of potassium and phosphate ions, contributing directly to the formation of the target compound's crystal lattice.

The formation of complex metal phosphates often involves the reaction of a metal oxide or salt with a phosphate source at elevated temperatures. In the context of K₃Cr₃(PO₄)₄, a hypothetical solid-state reaction could involve the heating of a stoichiometric mixture of a chromium source, such as chromium(III) oxide (Cr₂O₃), and tripotassium phosphate. The high thermal energy supplied during the reaction overcomes the kinetic barriers, allowing for the diffusion of ions and the subsequent formation of the new, more complex crystal structure.

Furthermore, tripotassium phosphate can be instrumental in the flux growth of single crystals of inorganic compounds. In this technique, K₃PO₄ acts as a high-temperature solvent, or flux, dissolving the reactants (e.g., a chromium source and a phosphate source) to form a homogeneous molten solution. As the solution is slowly cooled, the desired compound, such as K₃Cr₃(PO₄)₄, crystallizes out. The flux method is particularly advantageous for synthesizing compounds that have high melting points or decompose before melting, as it allows for crystal growth at temperatures below the melting point of the target material. The choice of an appropriate flux is critical, and alkali metal phosphates are often effective due to their relatively low melting points, low volatility, and ability to dissolve a wide range of metal oxides.

The general reaction pathway in a flux synthesis involving tripotassium phosphate can be summarized as follows:

| Step | Process | Description |

| 1 | Reactant Dissolution | Reactants (e.g., metal oxides and other phosphate sources) are dissolved in molten tripotassium phosphate. |

| 2 | Homogenization | The molten solution is held at a high temperature to ensure complete dissolution and homogenization. |

| 3 | Crystal Nucleation | The solution is slowly cooled, leading to supersaturation and the nucleation of the target compound's crystals. |

| 4 | Crystal Growth | With continued slow cooling, the nuclei grow into larger single crystals. |

| 5 | Isolation | The solidified flux is dissolved using a suitable solvent, leaving behind the desired crystals. |

Applications in Solid-State Reactions

Solid-state reactions, which involve the reaction between solid reactants at elevated temperatures, are a cornerstone of inorganic materials synthesis. Tripotassium phosphate finds significant application in this area, primarily due to its thermal stability and its ability to act as a reactive flux.

In solid-state synthesis, the intimate mixing of reactants is crucial for achieving a complete reaction. Tripotassium phosphate, with a melting point of 1380 °C, can remain in the solid phase and participate directly as a reactant. However, it is more commonly employed in its molten state, where it serves as a medium to facilitate reactions between other solid components. The molten K₃PO₄ enhances the reaction rates by improving the contact and mobility of the reacting ions, which is often a limiting factor in purely solid-state reactions.

The use of alkali metal phosphates, including tripotassium phosphate, as fluxes has been instrumental in the synthesis of a variety of complex inorganic materials, such as transition metal phosphates. These materials are of interest for their diverse applications in areas like catalysis, battery materials, and nonlinear optics. The flux environment provided by molten K₃PO₄ not only facilitates the reaction but also influences the crystal structure and morphology of the final product.

Research into the solid-state synthesis of various inorganic phosphates has demonstrated the versatility of phosphate-based fluxes. For instance, the synthesis of novel alkali metal selenophosphates has been successfully achieved using molten alkali metal polyselenophosphate fluxes. While not a direct use of K₃PO₄, this exemplifies the principle of using molten phosphate-based salts to create new inorganic materials. The principles governing these syntheses are directly applicable to systems employing tripotassium phosphate.

The key parameters influencing the outcome of solid-state reactions involving tripotassium phosphate are summarized in the table below:

| Parameter | Influence on the Reaction |

| Temperature | Affects reaction kinetics, phase formation, and crystal size. Must be high enough to ensure reactant mobility but controlled to prevent decomposition. |

| Reactant Stoichiometry | Determines the chemical composition and phase purity of the final product. |

| Heating and Cooling Rates | Can influence the nucleation and growth of crystals, affecting their size and quality. |

| Atmosphere | The reaction atmosphere (e.g., air, inert gas) can be critical for controlling the oxidation states of the metal ions. |

Physicochemical Behavior and Characterization in Solution and Solid State

Tripotassium phosphate (B84403), also known as tribasic potassium phosphate, is a water-soluble ionic salt with the chemical formula K₃PO₄. wikiwand.comwikipedia.org It presents as a white, deliquescent or granular powder and is known for its strong basicity in aqueous solutions. wikipedia.orgdifferencebetween.com

Solution Chemistry of Tripotassium Phosphate

Basicity and pH Regulation Mechanisms in Aqueous Systems

Tripotassium phosphate is a strong inorganic base. thieme-connect.com When dissolved in water, it dissociates into potassium ions (K⁺) and phosphate ions (PO₄³⁻). foodadditives.net The phosphate anion then reacts with water to form hydroxide (B78521) ions (OH⁻), which results in an alkaline solution. foodadditives.net This hydrolysis reaction is the primary mechanism behind its basicity. A 1% aqueous solution of tripotassium phosphate exhibits a pH in the range of 11.5 to 12.3. foodadditives.netshanghaichemex.com This strong alkalinity makes it an effective agent for regulating pH in various applications, including the food industry where it is used to control acidity. gjphosphate.comconnectionchemical.com

The reaction with water is as follows: PO₄³⁻ + H₂O ⇌ HPO₄²⁻ + OH⁻

Buffering Capacity and Ionic Interactions in Solution

Due to its ability to maintain a stable pH, tripotassium phosphate is widely used as a buffering agent. wikipedia.orgconnectionchemical.com Phosphate-based buffers are known for their excellent buffering capacity. aatbio.comkrishnachemical.net In solution, tripotassium phosphate exists as an ionic salt with electrostatic interactions between the potassium cations (K⁺) and the phosphate anions (PO₄³⁻). differencebetween.comshanghaichemex.com This dissociation allows it to effectively neutralize both acids and bases, thereby resisting significant changes in pH, a crucial property for many industrial and biological processes. connectionchemical.commdpi.com

Interactions with Metal Ions and Complexation Studies (e.g., water softening)

Tripotassium phosphate is utilized in water treatment processes for its water softening capabilities. annexechem.com It effectively binds with polyvalent metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are responsible for water hardness. annexechem.com This interaction, a form of complexation, prevents the formation of scale in pipes and equipment. connectionchemical.comannexechem.com The phosphate anion can act as a ligand, forming stable complexes with various metal ions. nih.govwikipedia.org This chelating ability also finds application in detergents and cleaning agents, where it aids in the suspension and removal of dirt by sequestering metal ions. annexechem.com

Solid-State Structures and Polymorphism of Tripotassium Phosphate

Crystallographic Analysis of Anhydrous and Hydrated Forms

Tripotassium phosphate exists in both anhydrous (K₃PO₄) and various hydrated forms. annexechem.com The anhydrous form is a white, hygroscopic crystalline powder. wikipedia.organnexechem.com Commercially available hydrated forms include the monohydrate (K₃PO₄·H₂O) and the trihydrate (K₃PO₄·3H₂O). annexechem.comnih.gov The presence of water molecules in the hydrated forms can influence their physical properties and suitability for specific applications. annexechem.com

Structural Characteristics and Lattice Parameters

The anhydrous form of tripotassium phosphate has a primitive orthorhombic crystal structure. wikipedia.org Detailed crystallographic analysis has determined its space group to be Pnma (No. 62). wikipedia.org

Interactive Data Table: Crystallographic Data for Anhydrous Tripotassium Phosphate

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Lattice Constant (a) | 1.123772 nm |

| Lattice Constant (b) | 0.810461 nm |

| Lattice Constant (c) | 0.592271 nm |

Solid-State Structures and Polymorphism of Tripotassium Phosphate

Phase Transitions and Thermal Stability

Tripotassium phosphate (K₃PO₄) is a thermally stable compound, a characteristic common to many metal phosphates containing the orthophosphate (PO₄³⁻) ion. stackexchange.com Its high thermal stability is evidenced by its very high melting point of 1,380 °C (2,520 °F). wikipedia.org

Under standard conditions, the anhydrous form of tripotassium phosphate possesses a primitive orthorhombic crystal structure. wikipedia.org While detailed studies on the specific phase transition temperatures of tripotassium phosphate below its melting point are not extensively documented in the provided search results, the behavior of other orthophosphates suggests that phase changes are possible at elevated temperatures. For instance, related compounds like tricalcium phosphate undergo transitions between different polymorphic forms (e.g., α and β phases) upon heating. acs.orgresearchgate.net However, no specific polymorphic transition temperatures for K₃PO₄ were found.

When subjected to sufficiently high temperatures that induce decomposition, tripotassium phosphate is expected to break down, potentially forming phosphorus oxides. anmol.org Unlike compounds such as metal carbonates that readily release a gaseous product (CO₂) upon heating, the phosphorus oxide component (P₄O₁₀) is not easily gasified, contributing to the general thermal robustness of orthophosphates. stackexchange.com The compound is stable under ordinary conditions of use and storage. anmol.org

Table 1: Thermal Properties of Anhydrous Tripotassium Phosphate

| Property | Value |

|---|---|

| Melting Point | 1,380 °C wikipedia.org |

| Decomposition Products | Phosphorus oxides (upon heating to decomposition) anmol.org |

Spectroscopic and Analytical Characterization Techniques

A variety of analytical methods are utilized to determine the purity, structure, and phosphate content of tripotassium phosphate. These range from spectroscopic techniques that provide insight into molecular structure to classic wet chemistry methods for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for the analysis of tripotassium phosphate. Specifically, ³¹P NMR is highly effective for examining phosphorus-containing compounds due to the ³¹P nucleus having 100% natural abundance and high NMR sensitivity. mdpi.com This technique provides detailed information about the local structural environment of the phosphorus atoms and can be used to assess the purity of the compound. nih.govresearchgate.net The chemical shift in ³¹P NMR is sensitive to the protonation state and the surrounding chemical environment, allowing for the differentiation of various phosphate species. nih.govresearchgate.net

In addition to ³¹P NMR, ¹H NMR can also be employed, particularly for the hydrated forms of tripotassium phosphate. ¹H NMR analysis can confirm the presence and quantity of water molecules in the hydrated crystal structure. researchgate.net The combination of ¹H and ³¹P NMR provides a comprehensive method for determining the purity and confirming the identity of tripotassium phosphate samples. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used in the analysis of various ions. While tripotassium phosphate itself is more commonly analyzed by ion chromatography, HPLC methods can be adapted for phosphate ion determination. helixchrom.com In many applications, potassium phosphate salts (such as dipotassium (B57713) phosphate) are integral components of the mobile phase, acting as buffers to control pH during the separation of other analytes. For the direct analysis of the phosphate anion from a tripotassium phosphate sample, methods often employ mixed-mode chromatography, which allows for the retention and separation of otherwise difficult-to-retain analytes like inorganic anions. helixchrom.com The retention time can be controlled by adjusting the mobile phase composition, including the organic solvent concentration, buffer pH, and buffer concentration. helixchrom.com

Ion Chromatography for Phosphate Determination

Ion chromatography (IC) is a primary and widely used method for the determination of phosphate. thermofisher.comresearchgate.net IC systems, particularly those with suppressed conductivity detection, offer a rapid, sensitive, and accurate means of quantifying inorganic anions like orthophosphate, the anionic component of tripotassium phosphate. spkx.net.cnthermofisher.com

The technique involves separating ions on an ion-exchange column followed by detection. Gradient elution with a hydroxide solution, such as sodium hydroxide, is often used to separate various forms of phosphate, including orthophosphate, pyrophosphate, and tripolyphosphate. spkx.net.cnresearchgate.net This capability allows for the specific determination of orthophosphate and the detection of other condensed phosphate impurities. The method demonstrates good linearity over a range of concentrations and is noted for its precision. spkx.net.cnresearchgate.net For complex samples where the phosphate concentration is low relative to other anions (like sulfate), a two-dimensional IC technique can be employed to enhance resolution and achieve lower detection limits. thermofisher.com

Table 2: Comparison of Chromatographic Techniques for Tripotassium Phosphate Analysis

| Technique | Principle | Primary Application for K₃PO₄ | Detection Method |

|---|---|---|---|

| HPLC | Separation based on partitioning between stationary and mobile phases. | Analysis of phosphate anion, often with specialized columns (e.g., mixed-mode). helixchrom.com | Evaporative Light Scattering (ELSD), UV, Mass Spectrometry. helixchrom.com |

| Ion Chromatography | Separation based on ion exchange with a resin stationary phase. | Direct determination of phosphate content; analysis of phosphate forms (ortho-, pyro-). spkx.net.cnresearchgate.net | Suppressed Conductivity. thermofisher.comspkx.net.cn |

Gravimetric and Titrimetric Methods for Assay

Classical wet chemistry techniques remain fundamental for the accurate assay of tripotassium phosphate. libretexts.orgpageplace.de

Titrimetric Analysis : A well-established acid-base titration method is used for the assay of tripotassium phosphate. The procedure involves dissolving a precisely weighed sample in water and adding a known excess of hydrochloric acid. fao.org A stream of carbon dioxide-free air is passed through the solution to expel any dissolved CO₂. The solution is then titrated with a standardized sodium hydroxide solution. fao.org The titration curve exhibits two distinct inflection points, typically around pH 4 and pH 8.8. The volume of titrant consumed between these two endpoints corresponds to the neutralization of the second proton of the phosphoric acid formed and is used to calculate the amount of K₃PO₄ in the sample. fao.org

Gravimetric Analysis : Gravimetric methods determine the quantity of an analyte by measuring the mass of a precipitate. libretexts.org For phosphate determination, a common method involves the precipitation of the phosphate ion from solution. A widely used precipitating agent is a "quimociac reagent," which contains quinoline and sodium molybdate in a nitric acid solution. usda.gov This reagent reacts with the phosphate ions to form an insoluble precipitate of quinolinium phosphomolybdate. The precipitate is then isolated by filtration, washed, dried to a constant weight, and weighed. The mass of the precipitate is stoichiometrically related to the mass of phosphate in the original sample. usda.gov

Other Spectroscopic Methods (e.g., Raman) for Structural Insight

Raman spectroscopy provides valuable structural information about tripotassium phosphate. This technique is sensitive to the vibrational modes of molecules and can be used to characterize the phosphate ion (PO₄³⁻). metrohm.com The symmetric stretching mode of the P-O bonds in the orthophosphate tetrahedron gives rise to a characteristic and strong Raman peak. metrohm.com

Studies have shown that the position of this peak is sensitive to the protonation state of the phosphate species. For the fully deprotonated orthophosphate ion (PO₄³⁻), as found in tripotassium phosphate solutions at high pH, the peak appears around 937 cm⁻¹. metrohm.com This specificity allows Raman spectroscopy to be used for identifying the phosphate species present in a sample and for monitoring processes like acid-base titrations in real-time. metrohm.commetrohm.com It can also be used to investigate the crystal structure and potential degradation of solid-state tripotassium phosphate. researchgate.net

Applications of Tripotassium Phosphate in Chemical and Industrial Processes

Chemical Engineering and Process Optimization

In the realm of chemical engineering, tripotassium phosphate (B84403) is utilized for its chemical properties that enhance the efficiency and longevity of various processes and equipment.

Tripotassium phosphate plays a significant role in water treatment by addressing issues related to water hardness and scale formation. In boiler water treatment, it acts as a water softener by binding to divalent cations such as calcium and magnesium. This sequestration prevents the formation of insoluble scale deposits on pipes and boiler components, which can impede heat transfer and lead to equipment damage.

The mechanism involves the phosphate ions reacting with hardness ions to form soluble complexes, thus keeping them in the solution and preventing their precipitation. This contributes to improved water quality and extends the operational lifespan of the equipment. Phosphates are also used in potable water treatment to prevent "red" and "black" water caused by iron and manganese, and to control corrosion by forming a protective layer on the internal surfaces of pipes.

Table 1: Role of Tripotassium Phosphate in Water Treatment

| Application Area | Function | Mechanism of Action |

|---|---|---|

| Boiler Water Treatment | Water Softening | Sequesters calcium and magnesium ions to prevent scale formation. |

| Potable Water Treatment | Corrosion Inhibition | Forms a protective film on pipe surfaces. |

| Municipal Water | pH Control | Acts as a buffering agent to maintain desired pH levels. |

The application of phosphates is a well-established method for protecting metal surfaces against corrosion. Tripotassium phosphate contributes to corrosion inhibition by forming a passive, protective film on the metal surface. This phosphate conversion coating acts as a barrier, isolating the metal from corrosive elements in the environment.

Research has shown that phosphate ions can promote the precipitation of ferrous phosphate, creating a protective layer that hinders the corrosion process. In some applications, it acts as an anodic corrosion inhibitor, interfering with the electrochemical reactions that lead to metal degradation. Its hygroscopic nature, the ability to absorb moisture from the environment, also makes it useful in preventing rust.

Tripotassium phosphate is incorporated into various cleaning agents and detergents for its ability to enhance cleaning efficacy. Its high alkalinity allows it to saponify fats and oils, breaking them down into more soluble substances that can be easily washed away. This makes it an effective degreaser.

Functioning as a builder in detergents, it softens water by sequestering hardness minerals, which allows the surfactants in the cleaning formulation to work more effectively. It also helps to disperse dirt and prevent its redeposition on surfaces. Due to these properties, it is found in formulations for heavy-duty industrial cleaners. Often, it is used as a substitute for trisodium (B8492382) phosphate in applications where a sodium-free product is desired. foodadditives.net

Role in Food Chemistry and Technology

In the food industry, food-grade tripotassium phosphate is a multifunctional additive valued for its ability to modify and stabilize food products.

Tripotassium phosphate functions as an effective emulsifier, facilitating the mixture of ingredients that are typically immiscible, such as oil and water. gjphosphate.comconnectionchemical.comulprospector.com The chemical mechanism behind its emulsifying property is related to its ability to interact with proteins and alter pH.

As a salt of a strong base and a weak acid, tripotassium phosphate produces an alkaline solution in water. This alkalinity can modify protein structures, exposing hydrophobic and hydrophilic regions. This allows the proteins to align themselves at the oil-water interface, reducing the interfacial tension and stabilizing the emulsion. The phosphate ions can also interact with divalent cations, which can influence protein solubility and conformation, further enhancing the stability of the emulsion in products like sauces and dressings. gjphosphate.com

In dairy products, tripotassium phosphate acts as a stabilizer, preventing undesirable physical changes during processing and storage. connectionchemical.com One of its key roles is in preventing the coagulation of milk proteins when subjected to heat. preparedfoods.com It achieves this by sequestering calcium ions that are crucial for the aggregation of casein micelles.

By binding with calcium, it helps to maintain the stability of the casein network, which is particularly important in the production of processed cheeses, where it aids in creating a smooth and creamy texture. fbcindustries.com In products like ice cream and whipped cream, it prevents crystallization and separation, contributing to a more desirable texture and longer shelf life. foodadditives.netnih.gov Its buffering capacity is also critical in maintaining a stable pH, which is essential for the consistency and quality of many dairy and food systems. gjphosphate.comfbcindustries.comairedale-group.com

Table 2: Functions of Tripotassium Phosphate in Food Systems

| Food Category | Primary Function | Effect |

|---|---|---|

| Processed Meats | Moisture Retention, Stabilization | Improves texture and tenderness. gjphosphate.com |

| Dairy Products | Stabilization, Emulsification | Prevents protein coagulation and crystallization; improves texture. connectionchemical.comfbcindustries.com |

| Baked Goods | Texture Improvement, Leavening | Enhances volume and moisture retention. gjphosphate.com |

| Beverages | pH Regulation, Sequestration | Acts as a buffering agent and prevents mineral precipitation. foodadditives.netairedale-group.com |

Chemical Functionality as an Acidity Regulator

Tripotassium phosphate is widely utilized in the food industry as an acidity regulator, buffering agent, and pH control agent. Its alkaline nature allows it to effectively neutralize acids and maintain a desired pH level in a variety of food products. When dissolved in water, tripotassium phosphate creates a basic solution. A 1% aqueous solution of tripotassium phosphate has a pH of approximately 11.8. This property is crucial for the taste, stability, and safety of many processed foods.

The buffering capacity of tripotassium phosphate helps to stabilize the pH of food products, which in turn preserves their taste, texture, and appearance. This is particularly important in products like soft drinks, fruit juices, and energy drinks where consistent flavor profiles are essential. In dairy products such as cheese, tripotassium phosphate acts as a stabilizer, preventing unwanted changes and helping to maintain the desired texture.

Table 1: pH of Tripotassium Phosphate Solution

| Concentration of Aqueous Solution | pH Level |

| 1% | ~11.8 |

Nutrient Fortification and Sodium Reduction Chemistry

Tripotassium phosphate serves as a valuable source of two essential minerals: potassium and phosphorus. This makes it a useful additive for nutrient fortification in various food products. In its role as a food additive, it can enhance the potassium and phosphorus content of foods like dry cereals, meats, sauces, and cheeses.

A significant application of tripotassium phosphate lies in its ability to act as a sodium-free substitute for trisodium phosphate (Na₃PO₄). This is particularly relevant in the context of processed foods, where there is a growing demand for products with reduced sodium content. By replacing trisodium phosphate, food manufacturers can lower the sodium levels in their products without compromising the desired functional properties that phosphates provide, such as emulsification and pH regulation. This substitution is common in products like cereals.

Table 2: Nutritional Contribution of Tripotassium Phosphate

| Nutrient | Chemical Symbol | Percentage by Mass (approx.) |

| Potassium | K | 55.2% |

| Phosphorus | P | 14.6% |

Antimicrobial Action in Food Processing

Tripotassium phosphate exhibits antimicrobial properties, which are beneficial in food processing. It can be used to reduce the populations of spoilage and pathogenic microorganisms on food products, particularly in the processing of poultry. Research has indicated that solutions of tripotassium phosphate are bactericidal, especially towards gram-negative bacteria.

Studies have explored the microbicidal activity of tripotassium phosphate, both alone and in combination with other substances like fatty acids. One study examined its effectiveness against a range of bacteria and yeasts, including Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, Pseudomonas aeruginosa, Salmonella Typhimurium, and Staphylococcus aureus. The results showed that tripotassium phosphate solutions were highly effective in reducing the numbers of gram-negative bacteria. When combined with fatty acids, its antimicrobial activity was enhanced, proving effective against gram-positive bacteria and yeasts as well. Washing poultry skin with mixtures of tripotassium phosphate and fatty acids has been shown to cause significant reductions in the counts of aerobic bacteria, campylobacters, E. coli, pseudomonads, and yeasts.

Table 3: Summary of Research Findings on Antimicrobial Action of Tripotassium Phosphate on Poultry

| Microorganism Type | Effectiveness of Tripotassium Phosphate Solution |

| Gram-Negative Bacteria (e.g., E. coli, Salmonella) | Highly bactericidal |

| Gram-Positive Bacteria (e.g., Staphylococcus aureus) | Effective when combined with fatty acids |

| Yeasts | Effective when combined with fatty acids |

Anti-caking Properties and Flow Enhancement

In its granular or powdered form, tripotassium phosphate functions as an anti-caking agent. Its hygroscopic nature, meaning its ability to attract and hold water molecules from the surrounding environment, plays a role in this application. By absorbing excess moisture, it helps to prevent the formation of lumps in powdered food products, ensuring they remain free-flowing.

This property is particularly useful in extruded and dry cereals, where it helps to keep the product dry and facilitates its movement through processing equipment. The ability of tripotassium phosphate to enhance flowability is crucial for efficient packaging and transportation of powdered goods. By preventing caking, it ensures that the product is easy for consumers to use and that its quality is maintained during storage.

Agricultural Chemistry and Fertilizer Science

Contribution as a Potassium and Phosphorus Source in Fertilizers

Tripotassium phosphate is a valuable component in the fertilizer industry due to its high concentration of both potassium and phosphorus, two of the three primary macronutrients essential for plant growth. It serves as an important source of these nutrients, contributing to enhanced soil fertility and improved crop yields. The potassium provided by tripotassium phosphate is vital for various plant functions, including enzyme activation, water regulation, and photosynthesis. Phosphorus is a key component of adenosine triphosphate (ATP), which is essential for energy transfer within the plant, as well as being a fundamental part of DNA and RNA.

While it is used less frequently as a primary fertilizer compared to other potassium phosphate salts like monopotassium phosphate and dipotassium (B57713) phosphate, it is still a significant source of phosphorus for plants. The application of tripotassium phosphate in fertilizers helps to bolster plant resilience against stress, improve the formation of flowers and fruits, and enhance disease resistance, ultimately leading to healthier and more robust crops.

Development of Specialized Fertilizers

Tripotassium phosphate is also utilized in the development of specialized fertilizers. These are formulations designed to meet the specific nutritional needs of particular crops or to address certain soil deficiencies. The high solubility of tripotassium phosphate makes it suitable for use in liquid fertilizer formulations and for application through irrigation systems, a practice known as fertigation.

One example of its application in specialized fertilizers is in formulations created for specific crops, such as litchi. A production method has been developed to prepare tripotassium phosphate while also creating a specialized fertilizer for litchi as a by-product. This process involves combining the by-products of tripotassium phosphate production, which contain potassium and phosphate ions, with other elements to create a compound fertilizer tailored to the needs of litchi cultivation. This approach not only provides a valuable fertilizer product but also utilizes the by-products of the primary chemical manufacturing process, contributing to a more efficient and sustainable system.

Soil Chemistry Interactions of Phosphate Compounds

When tripotassium phosphate is introduced to soil as a fertilizer, it serves as a source of both potassium and the essential nutrient phosphorus. annexechem.commultichemindia.com The phosphate component (PO₄³⁻) undergoes a series of complex interactions within the soil matrix that govern its availability to plants. These interactions are influenced by a combination of soil properties, including pH, mineralogy, and organic matter content.

The total phosphorus in soil can be broadly categorized into inorganic and organic forms. aces.edu The inorganic fraction accounts for 35% to 70% of total soil phosphorus, while the organic portion, derived from deceased organisms and plant residues, makes up the remaining 30% to 65%. aces.edunih.gov However, only a small fraction of this total phosphorus is readily available for plant uptake at any given time. pda.org.uk The concentration of available soil inorganic phosphorus seldom surpasses 10 μM. nih.gov

Inorganic Phosphorus Reactions

Upon dissolution, the phosphate ions from tripotassium phosphate enter the soil solution. From here, they are subject to several key chemical processes:

Adsorption and Desorption: Phosphate ions can be rapidly adsorbed onto the surfaces of soil particles, particularly clay minerals and iron (Fe) and aluminum (Al) oxides. aces.edu This is a reversible process, and the adsorbed phosphate can be released back into the soil solution through desorption, making it available to plants. aces.edunih.gov Soils with higher clay content and a greater concentration of Fe and Al oxides exhibit a higher capacity for phosphorus adsorption. aces.edu

Precipitation and Dissolution: In neutral to calcareous soils, phosphate ions can precipitate with calcium (Ca), forming compounds like dicalcium phosphate. nih.gov Over time, these can transform into more stable and less soluble forms such as octocalcium phosphate and hydroxyapatite. nih.gov In acidic soils (low pH), phosphorus tends to precipitate with iron and aluminum, forming minerals like strengite and variscite, which have very low solubility. nih.govresearchgate.netarccjournals.com The solubility of these various phosphate minerals is highly dependent on soil pH. nih.gov

The availability of phosphorus is maximized in a soil pH range of 6 to 7. aces.edu In acidic conditions, the formation of insoluble iron and aluminum phosphates reduces availability. aces.eduarccjournals.com Conversely, in alkaline soils, the formation of calcium phosphates limits its availability. nih.gov

| Soil pH Range | Condition | Dominant Reactions | Phosphate Availability |

|---|---|---|---|

| < 6.0 | Acidic | Precipitation with Iron (Fe) and Aluminum (Al) to form variscite and strengite. nih.govarccjournals.com | Low |

| 6.0 - 7.0 | Neutral | Maximum solubility; adsorption on clay surfaces. aces.edu | High |

| > 7.0 | Alkaline/Calcareous | Precipitation with Calcium (Ca) to form dicalcium phosphate and eventually hydroxyapatite. nih.gov | Low |

Phosphorus Pools in Soil

Soil phosphorus can be conceptualized as existing in different pools based on its availability to plants:

Solution P: This is the smallest pool and consists of dissolved phosphate ions that are immediately available for plant uptake. nih.gov

Active or Labile P: This pool is in rapid equilibrium with the solution P and includes phosphorus that is adsorbed to soil particles and present in more soluble secondary phosphate minerals. It can be readily released to replenish the soil solution. aces.edu

Non-Labile P: This is the largest pool and contains phosphorus in primary minerals and insoluble precipitated forms. aces.edu The release of phosphorus from this pool is extremely slow and generally not sufficient to meet crop demands within a growing season. nih.gov

| Phosphorus Form | Description | Plant Availability | Relative Pool Size |

|---|---|---|---|

| Organic Phosphorus | Derived from residues of plants, animals, and microorganisms; includes compounds like phospholipids and phytate. nih.goviastate.edu | Becomes available after mineralization by microorganisms. nih.gov | 30% - 65% of Total P aces.edu |

| Inorganic Phosphorus (Solution) | Dissolved orthophosphate ions (e.g., H₂PO₄⁻, HPO₄²⁻) in the soil water. | Immediately available. nih.gov | Very Small |

| Inorganic Phosphorus (Labile) | Adsorbed to clay and oxide surfaces; present as more soluble secondary minerals (e.g., dicalcium phosphate). aces.edunih.gov | Readily available through desorption. aces.edu | Small to Medium |

| Inorganic Phosphorus (Non-Labile) | Incorporated into primary minerals (e.g., apatite) and highly insoluble secondary minerals (e.g., variscite, strengite). nih.govresearchgate.net | Very slowly available through weathering. nih.gov | Large |

The application of nitrogen-containing fertilizers alongside phosphate can sometimes increase phosphorus uptake, potentially due to the acid-forming properties of some nitrogen fertilizers which can enhance P availability. arccjournals.com Ultimately, the chemical interactions of phosphate in the soil are dynamic, with phosphorus continuously moving between the solution, labile, and non-labile pools. nih.gov

Future Research Directions and Emerging Trends

The ongoing exploration of tripotassium phosphate (B84403) (K₃PO₄) is paving the way for significant advancements across various scientific and industrial domains. Researchers are focusing on developing new forms of the compound, enhancing its catalytic abilities, refining its analytical detection, integrating it into smart materials, and modeling its behavior at a molecular level. These efforts promise to unlock new applications and improve existing technologies.

Q & A

Q. How should researchers report conflicting solubility data for K₃PO₄ in aqueous and ethanol solutions?

- Answer : Clearly state experimental conditions (temperature, solvent purity, agitation method). Use phase diagrams to illustrate solubility trends. Compare results with literature values (e.g., 51 g/100 mL in water vs. insolubility in ethanol) and discuss anomalies using Hansen solubility parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.